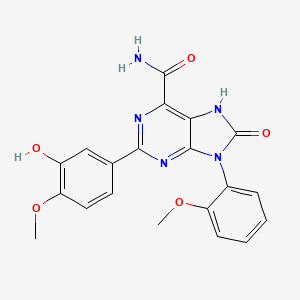

2-(3-hydroxy-4-methoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine derivative features a bicyclic purine core substituted at positions 2 and 9 with aromatic groups: a 3-hydroxy-4-methoxyphenyl moiety at position 2 and a 2-methoxyphenyl group at position 7. The 8-oxo group contributes to the compound’s polarity and hydrogen-bonding capacity. Its structural complexity arises from the interplay of electron-donating (methoxy) and hydrogen-bonding (hydroxy) substituents, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O5/c1-29-13-6-4-3-5-11(13)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)10-7-8-14(30-2)12(26)9-10/h3-9,26H,1-2H3,(H2,21,27)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZISVDPNUFOTIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-4-methoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the hydroxy and methoxy groups on the phenyl rings. Common reagents used in these reactions include halogenated phenyl derivatives, methoxy reagents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxy-4-methoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl group in the purine core can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific pH levels, temperatures, and solvent environments, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield quinones, while reduction of the carbonyl group may produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(3-hydroxy-4-methoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives have shown efficacy.

Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-4-methoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in nucleotide metabolism, leading to changes in cellular processes. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Structural and Functional Insights:

Substituent Effects on Solubility: The hydroxy group in the target compound enhances hydrophilicity compared to analogs with ethoxy (Analog 1) or methyl (Analog 3) groups. However, this may reduce membrane permeability .

Bioactivity Hypotheses :

- The 3-hydroxy-4-methoxyphenyl group in the target compound may facilitate hydrogen bonding with biological targets (e.g., kinases or receptors), a feature absent in methyl- or ethoxy-substituted analogs .

- Carboxamide at position 6 is conserved across all analogs, suggesting its critical role in stability or target interaction .

Synthetic Accessibility :

- Analog 1 (4-ethoxyphenyl) and the target compound share a common synthetic route involving thiourea intermediates and alkylation, but differ in the choice of aldehydes (e.g., 4-ethoxybenzaldehyde vs. hydroxy-substituted variants) .

- Analog 3’s simpler structure (methyl groups) likely requires fewer synthetic steps, making it a cost-effective scaffold for preliminary studies .

Biological Activity

The compound 2-(3-hydroxy-4-methoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₄H₁₅N₃O₃

- Molecular Weight : 273.29 g/mol

- CAS Number : 4433-09-4

This compound features a purine backbone with various substituents that may influence its biological activity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| PC3 (Prostate Cancer) | 12 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha levels by approximately 45% compared to untreated controls.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. It demonstrated a strong ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 30 |

| ABTS Scavenging | 25 |

| FRAP Assay | 28 |

The biological activities of this compound are largely attributed to its ability to modulate key signaling pathways involved in cell growth and survival. Specifically, it appears to interact with:

- PI3K/Akt Pathway : Inhibition leads to decreased cell survival and increased apoptosis.

- NF-kB Pathway : Suppression reduces inflammation and tumor progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.